Rhodium(ii)acetatedimer dihydrate

Description

Historical Context and Evolution of Dirhodium(II) Carboxylate Chemistry

The study of dirhodium(II) carboxylates began with the synthesis of rhodium(II) acetate (B1210297). The application of dirhodium tetraacetate in organic synthesis was notably advanced by the work of Teyssié and his collaborators. chemeurope.com Their research sparked the development of a vast library of successful transformations, including rhodium(II)-catalyzed O-H and N-H insertions, as well as the cyclopropanation of olefins and aromatic systems. chemeurope.com

A significant breakthrough in the field was the discovery that dirhodium(II) compounds are highly effective catalysts for carbon-hydrogen (C-H) insertion reactions of diazocarbonyl compounds. nih.gov This capability allows for the efficient formation of new carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov The development of chiral dirhodium(II) carboxylate catalysts in the 1990s further expanded the utility of these compounds, enabling highly enantioselective C-H functionalization reactions. nih.gov

The evolution of dirhodium(II) carboxylate chemistry has been marked by the continuous design and synthesis of new catalysts with tailored properties. By modifying the bridging ligands surrounding the dirhodium core, researchers can fine-tune the catalyst's reactivity and selectivity for specific applications. nsf.gov This has led to the development of a diverse range of catalysts with applications in areas such as asymmetric synthesis, natural product synthesis, and pharmaceutical development. sigmaaldrich.comcanberra.edu.aumdpi.com

Significance of Rhodium(II) Acetate Dimer Dihydrate in Contemporary Chemical Research

Rhodium(II) acetate dimer dihydrate is a cornerstone catalyst in modern organic synthesis, primarily due to its versatility and high efficiency. sigmaaldrich.commatthey.com It is particularly renowned for its ability to catalyze a broad spectrum of reactions, including cyclopropanation, C-H insertion, and ylide formation. chemeurope.commatthey.com These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and natural products. sigmaaldrich.com

One of the most significant applications of rhodium(II) acetate dimer is in the catalytic decomposition of diazo compounds to form rhodium carbenoids. nih.gov These highly reactive intermediates can then undergo a variety of transformations with exceptional selectivity. nih.govcanberra.edu.aumdpi.com For instance, the intramolecular C-H insertion reactions catalyzed by this complex provide an efficient route to the synthesis of five-membered rings, a common structural motif in many biologically active molecules. nih.gov

The development of chiral versions of dirhodium carboxylate catalysts, often prepared through ligand exchange reactions starting from rhodium(II) acetate dimer, has been a major advance in asymmetric catalysis. nih.gov These chiral catalysts have enabled the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. canberra.edu.aumdpi.com

Beyond its role in catalysis, rhodium(II) acetate dimer has also been investigated for other applications. For example, it can be used to differentiate between ribonucleosides and deoxynucleosides due to its selective binding to the 2' and 3' hydroxyl groups of ribonucleosides. chemeurope.com This property is attributed to its solubility in aqueous solutions, a characteristic not shared by similar compounds like copper(II) acetate. chemeurope.com

The following table summarizes some of the key catalytic applications of Rhodium(II) Acetate Dimer:

| Catalytic Reaction | Description |

| Cyclopropanation | Formation of cyclopropane (B1198618) rings from olefins and diazo compounds. chemeurope.comguidechem.com |

| C-H Insertion | Insertion of a carbene into a carbon-hydrogen bond to form a new C-C bond. chemeurope.commatthey.com |

| X-H Insertion (X = N, S, O) | Insertion of a carbene into a heteroatom-hydrogen bond. chemeurope.commatthey.com |

| Ylide Formation | Reaction of a carbenoid with a Lewis base to form an ylide, which can then undergo further reactions. sigmaaldrich.comchemeurope.com |

| Aromatic Cycloaddition | Addition of a carbene to an aromatic ring to form a bicyclic compound. chemeurope.commatthey.com |

| Oxidation of Alcohols | Catalyzes the oxidation of alcohols to aldehydes and ketones. chemeurope.commatthey.com |

Fundamental Coordination Chemistry of Paddlewheel Dirhodium(II) Complexes

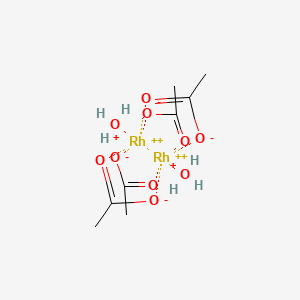

The defining structural feature of rhodium(II) acetate dimer and other dirhodium(II) carboxylates is the "paddlewheel" arrangement. nih.gov This structure consists of a dinuclear core where two rhodium atoms are bridged by four carboxylate ligands. nih.govmdpi.com A rhodium-rhodium single bond holds the core together, and each rhodium atom exhibits a distorted octahedral geometry. nih.govguidechem.com The equatorial positions are occupied by the oxygen atoms of the four bridging acetate ligands, while the two axial positions are typically occupied by labile solvent molecules, such as water in the case of the dihydrate form. nih.govmdpi.com These axial sites are the locus of catalytic activity. nih.gov

The electronic structure of these complexes is characterized by a Rh-Rh single bond, with a δ²π⁴σ²δ²π⁴ configuration. nih.govsemanticscholar.org The length of the Rh-Rh bond is sensitive to the nature of the axial ligands and typically falls in the range of 2.38 to 2.52 Å. researchgate.net The coordination of Lewis bases to the axial positions can influence the electronic properties and, consequently, the reactivity of the complex. nsf.gov Stronger σ-donating axial ligands tend to increase the energy gap between the HOMO (π) and LUMO (σ) orbitals. nsf.gov

The bridging carboxylate ligands also play a crucial role in modulating the electronic properties and steric environment of the catalyst. The conventional method for synthesizing a wide variety of paddlewheel-type dirhodium complexes involves a ligand-exchange reaction where the acetate groups of rhodium(II) acetate dimer are replaced by other carboxylic acids. nih.gov This allows for the fine-tuning of the catalyst's properties for specific applications. researchgate.net

The following table provides a summary of key structural and electronic features of paddlewheel dirhodium(II) complexes:

| Feature | Description |

| Core Structure | Two rhodium atoms bridged by four carboxylate ligands in a paddlewheel arrangement. nih.gov |

| Rhodium-Rhodium Bond | A single bond between the two rhodium atoms. nih.govnih.gov |

| Coordination Geometry | Each rhodium atom has a distorted octahedral geometry. nih.govguidechem.com |

| Axial Ligands | Labile ligands, often solvent molecules, that occupy the catalytically active sites. nih.gov |

| Electronic Configuration | The dirhodium core is generally described by a π⁴δ²σ²δ²π⁴ electronic structure. nih.govsemanticscholar.org |

| Rh-Rh Bond Length | Typically in the range of 2.374 to 2.406 Å, influenced by axial and equatorial ligands. semanticscholar.org |

Structure

2D Structure

Properties

IUPAC Name |

dioxidanium;rhodium(2+);tetraacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;;/q;;;;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALSRKOXCSDMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10Rh2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Modification Strategies for Rhodium Ii Acetate Dimer Dihydrate

Established Synthetic Pathways for Dirhodium(II) Tetraacetate Dihydrate

The synthesis of dirhodium(II) tetraacetate dihydrate primarily involves the reduction of rhodium(III) precursors. This transformation is crucial for accessing the catalytically active Rh(II) oxidation state.

Reduction of Rhodium(III) Precursors (e.g., Rhodium(III) Chloride Hydrate)

The most common laboratory preparation of rhodium(II) acetate (B1210297) dimer involves the reduction of a rhodium(III) salt, typically rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). wikipedia.orgchemeurope.com This process is generally carried out by heating the rhodium(III) precursor in a mixture of acetic acid and a reducing agent, which can also serve as the solvent. wikipedia.org A common method involves heating hydrated rhodium(III) chloride in a solution of acetic acid and methanol (B129727). wikipedia.org The methanol acts as the reducing agent in this reaction.

Initially, a crude product, often the bis(methanol) complex, is formed, which is then readily desolvated to yield the dihydrate. wikipedia.org

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of dirhodium(II) tetraacetate dihydrate are sensitive to several reaction parameters. The choice of solvent, temperature, and reaction time are critical factors that need to be carefully controlled to maximize the output of the desired product. For instance, the reaction is often performed at reflux temperatures to ensure the complete reduction of the rhodium(III) precursor and the formation of the stable dimeric structure. The yields for the replacement of the acetate group with other carboxylates are reported to be nearly quantitative. wikipedia.org

Ligand Exchange and Derivatization Approaches

The versatility of rhodium(II) acetate dimer as a catalyst is significantly enhanced by the ability to modify its ligand environment. This includes both the equatorial acetate ligands and the axial ligands.

Substitution of Acetate Ligands with Other Carboxylates and Related Groups

The four bridging acetate ligands in dirhodium(II) tetraacetate are susceptible to substitution by other carboxylate groups. wikipedia.orgchemeurope.com This ligand exchange is typically achieved by reacting the parent acetate complex with an excess of the desired carboxylic acid, often under reflux conditions. This method allows for the synthesis of a wide array of dirhodium(II) tetracarboxylate derivatives with tailored electronic and steric properties. For example, the use of trifluoroacetic acid results in the formation of the highly Lewis acidic rhodium(II) trifluoroacetate (B77799) dimer. wikipedia.org The yields for these substitution reactions are generally high, often approaching quantitative levels. wikipedia.org

Axial Ligand Coordination and Adduct Formation

The rhodium(II) centers in the dimer possess vacant axial coordination sites, making them Lewis acidic. researchgate.net This property allows for the formation of adducts with a variety of Lewis bases. wikipedia.org The coordination of these axial ligands can significantly influence the electronic properties and, consequently, the catalytic activity of the complex. chemrxiv.org

Dirhodium(II) tetraacetate readily forms 2:1 adducts with a range of classical Lewis bases. wikipedia.org The water molecules in the dihydrate structure are themselves examples of axially coordinated ligands. guidechem.com These water ligands are labile and can be easily replaced by other Lewis bases.

| Lewis Base | Effect on Rh-Rh Bond Length |

| H₂O | The Rh-Rh bond length in the dihydrate is approximately 2.39 Å. wikipedia.orgguidechem.com |

| THF | Coordination of THF has been studied, and it is known to form axial adducts. acs.org |

| Acetonitrile | Acetonitrile is a commonly used solvent and can coordinate to the axial positions. chemrxiv.org |

| DMSO | DMSO forms stable adducts, and the crystal structure of Rh₂(CH₃COO)₄(DMSO)₂ has been determined. bac-lac.gc.ca |

| Pyridine (B92270) | Pyridine and its derivatives are strong N-donor ligands that readily coordinate to the axial sites. acs.org |

| N-methylimidazole | Imidazole (B134444) and its derivatives, like N-methylimidazole, are also known to bind to the axial positions of the dirhodium center. nih.gov |

The coordination of these Lewis bases can modulate the electrophilicity of the rhodium centers, which is a key factor in many of its catalytic applications. chemrxiv.org The strength of the interaction between the Lewis base and the rhodium center can vary, leading to a range of adducts with different stabilities and reactivities.

Synthesis of Dirhodium(II) Complexes with N-Donor Ligands

The axial positions of the rhodium(II) acetate dimer are readily substituted by N-donor ligands, leading to the formation of stable adducts. mdpi.com This process is typically achieved by reacting rhodium(II) acetate with an excess of the desired nitrogen-containing ligand in a suitable solvent at room temperature. mdpi.com

N-alkylimidazoles, DBU, bipyridine, phenanthroline, and pyridyl-containing ligands are common examples of N-donors used to modify the dirhodium core. The coordination of these ligands influences the electronic properties and steric environment of the complex, which can be fine-tuned for applications in catalysis and materials science. mdpi.comresearchgate.net

For instance, the reaction of rhodium(II) acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF results in the formation of [Rh₂(μ-O₂CCH₃)₄(DBU)₂]. mdpi.com In this complex, the DBU ligands coordinate to the axial sites through the imido-nitrogen atom. mdpi.com X-ray diffraction studies have revealed a Rh-Rh bond distance of 2.4108(3) Å and a Rh-N bond distance of 2.2681(3) Å for the acetate adduct. mdpi.com The coordination of DBU, a sterically bulky ligand, causes a slight deviation from linear geometry in the Rh-Rh-N bond angle. mdpi.com

Similarly, complexes with bipyridine and phenanthroline can be synthesized. These ligands can act as either monodentate or bidentate bridging ligands, leading to the formation of discrete molecular complexes or coordination polymers.

Table 1: Selected Bond Lengths in Dirhodium(II) Acetate Adducts with N-Donor Ligands

| Ligand | Rh-Rh Bond Length (Å) | Rh-N Bond Length (Å) | Reference |

| Pyridine | 2.3963(2) | 2.227(2) | mdpi.com |

| DBU | 2.4108(3) | 2.2681(3) | mdpi.com |

This table presents a comparison of key bond lengths in dirhodium(II) acetate complexes with different N-donor axial ligands.

Formation of One-Dimensional Coordination Polymers

Rhodium(II) acetate can serve as a building block for the construction of one-dimensional coordination polymers. This is typically achieved by using bifunctional ligands that can bridge two dirhodium units. Pyridyl-containing ligands, such as 4,4'-bipyridine, are often employed for this purpose.

Synthesis of Chiral Dirhodium(II) Derivatives

The synthesis of chiral dirhodium(II) complexes is of significant interest due to their application as catalysts in asymmetric synthesis. acs.org A common strategy involves the replacement of the achiral acetate ligands with chiral carboxylate or carboxamidate ligands. acs.org

This ligand exchange is typically carried out by heating rhodium(II) acetate with an excess of the chiral carboxylic acid or amide in a high-boiling solvent. acs.org The acetic acid produced during the reaction is often removed to drive the equilibrium towards the formation of the desired chiral product. acs.org

Several classes of chiral dirhodium(II) carboxamidate catalysts have been developed, including those derived from pyroglutamate (B8496135) (MEPY), oxazolidinone (MEOX), and imidazolidinone (MPPIM). acs.org These catalysts have proven to be highly effective in a variety of asymmetric transformations, such as cyclopropanation and C-H insertion reactions. nih.govacs.org The chirality of the ligands creates a chiral environment around the rhodium centers, enabling stereocontrol in the catalytic reaction. nih.gov

Table 2: Examples of Chiral Ligands Used in the Synthesis of Dirhodium(II) Catalysts

| Ligand Abbreviation | Full Ligand Name | Catalyst Application | Reference |

| MEPY | Methyl 2-oxopyrrolidine-carboxylate | Asymmetric cyclopropanation, C-H insertion | acs.org |

| MEOX | Methyl 2-oxooxazolidine-carboxylate | Asymmetric cyclopropanation, C-H insertion | acs.org |

| MPPIM | Methyl 3-phenylpropanoyl-2-oxoimidazolidine-carboxylate | Asymmetric cyclopropanation, C-H insertion | acs.org |

| IBAZ | Isobutyl 2-oxoazetidine-carboxylate | Asymmetric cyclopropanation, C-H insertion | acs.org |

This table showcases various chiral ligands that can be incorporated into the dirhodium(II) framework to create catalysts for asymmetric synthesis.

Generation of Axially Modified Low-Valent Dirhodium(II,II) Metallodendrimers

Metallodendrimers are branched, tree-like macromolecules with metal complexes at their core, branch points, or periphery. The synthesis of axially modified low-valent dirhodium(II,II) metallodendrimers involves the attachment of dendritic wedges to the axial positions of a dirhodium(II,II) core. mdpi.com

A general approach involves the reaction of a dirhodium(II,II) complex, such as dirhodium(II) tetraacetate, with a dendritic ligand functionalized with a coordinating group, such as a pyridine or imidazole. mdpi.com The synthesis is typically performed under an inert atmosphere in a dry solvent. mdpi.com The resulting metallodendrimers can exhibit unique properties arising from the combination of the dirhodium core and the dendritic scaffold, including potential applications in drug delivery and catalysis. mdpi.com For example, trimeric dirhodium(II,II) metallodendrimers have been synthesized and evaluated for their potential as antitumor agents. mdpi.com

Structural Characterization and Electronic Structure Investigations of Dirhodium Ii Acetate Dimer Dihydrate

Molecular and Crystal Structure Analysis

Rhodium(II) acetate (B1210297) dimer dihydrate, with the chemical formula Rh₂(O₂CCH₃)₄(H₂O)₂, is a coordination complex that has been the subject of extensive structural investigation. Its well-defined architecture provides a fundamental model for understanding metal-metal bonding and the influence of ligand coordination in transition metal chemistry.

Paddlewheel Motif and Rhodium-Rhodium Bond Distances

The defining structural feature of rhodium(II) acetate dimer dihydrate is its "paddlewheel" conformation. rsc.orgsigmaaldrich.cometsu.edu In this arrangement, two rhodium atoms are bridged by four acetate ligands. The Rh-Rh bond axis is surrounded by these equatorial acetate groups, creating a structure reminiscent of a paddlewheel. This motif is a hallmark of many dinuclear transition metal carboxylate complexes. wikipedia.orgchemeurope.comresearchgate.net

A critical parameter in the structure of rhodium(II) acetate dimer is the distance between the two rhodium atoms. The Rh-Rh bond length in the dihydrate form is approximately 2.39 Å. wikipedia.orgchemeurope.com This distance is indicative of a single bond between the two metal centers. It is important to note that this bond length is sensitive to the nature of the axial ligands coordinated to the rhodium atoms. researchgate.net For instance, the Rh-Rh bond length can vary in related dirhodium(II) paddlewheel complexes. researchgate.net

Coordination Environment of Rhodium Centers (e.g., Octahedral Geometry)

Each rhodium atom in the dimer exhibits a coordination number of six, resulting in a distorted octahedral geometry. wikipedia.orgchemeurope.com The coordination sphere of each rhodium ion is defined by four oxygen atoms from the bridging acetate ligands in the equatorial plane, one rhodium atom (forming the Rh-Rh bond), and one water molecule in the axial position. wikipedia.orgchemeurope.com The presence of the water molecules as axial ligands completes the octahedral coordination environment for each rhodium center. chemeurope.com However, the bond angles indicate a slight distortion from a perfect octahedral geometry. mdpi.com

Influence of Axial Ligands on Structural Parameters (e.g., Rh-Rh bond length, Rh-N distance, bond angles)

The ligands occupying the axial positions of the rhodium(II) acetate dimer have a significant impact on its structural parameters. While the dihydrate form features water molecules in these positions, these can be readily exchanged for other Lewis bases. wikipedia.orgmdpi.com This exchange, known as axial ligand substitution, occurs easily at room temperature. mdpi.com

The nature of the axial ligand directly influences the Rh-Rh bond distance. For example, in a study of adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the Rh-Rh bond length was observed to be longer (2.4108(3) Å) compared to the bis-pyridyl adduct (2.3963(2) Å). mdpi.com The Rh-N distance in these adducts is also a key parameter, with values of 2.2681(3) Å for the DBU adduct of rhodium(II) acetate. mdpi.com The coordination of different axial ligands can also lead to variations in bond angles within the paddlewheel structure, further illustrating the structural flexibility of these complexes. mdpi.com

Intermolecular Interactions and Supramolecular Assembly (e.g., H-bonding, π-stacking)

In the solid state, molecules of rhodium(II) acetate dimer dihydrate are not isolated but engage in intermolecular interactions, leading to the formation of supramolecular assemblies. A key interaction is hydrogen bonding. In the dihydrate, hydrogen bonds can form between the coordinated water molecules and the oxygen atoms of the acetate ligands of neighboring dimer units.

Electronic Structure and Bonding Theory

The electronic structure and the nature of the metal-metal bond in rhodium(II) acetate dimer have been a subject of significant theoretical interest. Molecular orbital theory provides a framework for understanding the bonding in these complex systems.

Molecular Orbital Theory Applied to Dirhodium(II) Dimer (e.g., Fenske-Hall method)

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals. bccampus.cayoutube.comyoutube.comfsu.edu In the case of the dirhodium(II) dimer, the interaction of the d-orbitals of the two rhodium atoms leads to the formation of sigma (σ), pi (π), and delta (δ) bonding and antibonding molecular orbitals. The Rh-Rh bond in rhodium(II) acetate is primarily a single σ-bond, supported by weaker π and δ interactions.

The Fenske-Hall method, an ab initio molecular orbital method, has been applied to study the electronic structure of inorganic compounds, including metal-metal bonded systems. wikipedia.org This method, which is a non-parameterized approach derived from the Roothaan equations, is capable of predicting the shapes and energies of molecular orbitals with a level of accuracy that approaches more computationally intensive methods like Density Functional Theory (DFT). wikipedia.org Fenske-Hall calculations can provide valuable insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the electronic interactions within the dirhodium core and between the metal centers and the ligands.

Compound Names

| Compound Name |

| Rhodium(II) acetate dimer dihydrate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| 7-azaindole |

Computational Studies on Electronic Structure and Bonding (e.g., DFT, CASSCF/CASPT2 calculations)

Computational chemistry provides powerful tools for elucidating the intricate details of the electronic structure and bonding within complex molecules like dirhodium(II) acetate dimer dihydrate. Methods such as Density Functional Theory (DFT) and multireference methods like CASSCF/CASPT2 offer deep insights that complement experimental findings.

Analysis of Metal-Metal Multiple Bonds and Bond Orders

The dirhodium(II) core is characterized by a significant metal-metal interaction. The electronic configuration of the diamagnetic Rh₂⁴⁺ core is generally described as σ²π⁴δ²δ²π⁴, which leads to a net rhodium-rhodium single bond (bond order of one). researchgate.netresearchgate.net This Rh-Rh bond is a defining feature of the paddlewheel structure. researchgate.net

Computational studies employing DFT and more advanced CASSCF/CASPT2 calculations have been used to analyze this metal-metal bond. researchgate.net For a related dirhodium(II) acetate complex linked by a trans-1,2-bis(N-methylimidazol-2-yl)ethylene ligand, DFT and CASSCF/CASPT2 calculations predicted a Rh-Rh bond order of 0.8. researchgate.net While covalent bond order calculations can be sensitive to the specific quantum chemical method used, they provide valuable comparative insights into the nature of the bonding within a series of related compounds. researchgate.net

Table 1: Computational Analysis of the Rh-Rh Bond in Dirhodium(II) Acetate Derivatives

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Electronic Configuration | Arrangement of electrons in the molecular orbitals of the Rh₂⁴⁺ core. | σ²π⁴δ²δ²π⁴ | researchgate.netresearchgate.net |

| Theoretical Bond Order | The net number of bonds between the two rhodium atoms based on the electronic configuration. | 1 | researchgate.net |

| Calculated Bond Order (DFT/CASPT2) | The Rh-Rh bond order as computed for a related dirhodium(II) acetate polymer. | 0.8 | researchgate.net |

Role of Metal-Ligand Covalency and Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonding and dispersion forces, also play a crucial role in the supramolecular chemistry and crystal packing of these compounds. researchgate.net In derivatives of rhodium(II) acetate, intramolecular C–H···O interactions have been observed between axial ligands and the bridging acetate groups. mdpi.com Furthermore, intermolecular hydrogen bonds can form between the complex and solvent molecules, as seen in the C–H···O interactions between chloroform (B151607) and bridging acetates in a related structure. mdpi.com Such noncovalent forces are important for stabilizing sterically hindered complexes. researchgate.net

Spectroscopic Probes of Electronic Transitions (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for probing the electronic structure of dirhodium(II) complexes. UV-Visible (UV-Vis) spectroscopy reveals information about electronic transitions, while Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic species.

Assignment of Electronic Spectra

The UV-Vis spectrum of rhodium(II) acetate dimer dihydrate in aqueous solution is characterized by a distinctive broad absorption band in the visible region. researchgate.net This band, often labeled Band I, is attributed to the π(Rh₂⁴⁺) → σ(Rh₂⁴⁺) electronic transition. mdpi.comresearchgate.net This transition corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dirhodium core. mdpi.comacs.org The position of this absorption maximum (λmax) is typically observed around 584-590 nm. mdpi.comresearchgate.net A second, higher-energy band (Band B) may appear around 450 nm, though its assignment can vary depending on the specific ligands. mdpi.com Some studies have also noted a shoulder absorption at approximately 500 nm corresponding to the Rh–Rh π* to Rh–Rh σ* transition. acs.org

Table 2: Electronic Transitions in Dirhodium(II) Acetate Dimer

| Electronic Transition | Band Assignment | Approximate Wavelength (λmax) | Source |

|---|---|---|---|

| π(Rh₂⁴⁺) → σ(Rh₂⁴⁺) | Band I / Band A | 584 nm | researchgate.net |

| Rh₂(π) → Rh₂(σ) | Band A (HOMO-LUMO) | ~590 nm | mdpi.com |

| Rh–Rh π* → Rh–Rh σ* | Not specified | ~500 nm (shoulder) | acs.org |

| Unspecified | Band B | ~450 nm | mdpi.com |

While dirhodium(II) acetate is diamagnetic, EPR spectroscopy becomes a vital tool for studying related paramagnetic rhodium species, such as Rh²⁺ (a d⁷ ion), which can be generated under specific conditions or found in different complexes. aip.org EPR studies on paramagnetic rhodium centers provide detailed information on g-factors and hyperfine splitting constants, which helps in understanding the metal-ligand bonding environment. acs.orgaip.org

Corroboration of Axial Site Binding via Electronic Absorption

UV-Vis spectroscopy is highly effective for confirming the coordination of ligands to the axial positions of the dirhodium core. The binding of a Lewis base to an axial site perturbs the electronic structure of the Rh₂⁴⁺ unit. nih.gov This perturbation is due to the donation of electron density from the ligand into the vacant Rh–Rh σ* orbital, which alters the energy levels of the frontier molecular orbitals. mdpi.comchemrxiv.org

This change in electronic structure is manifested as a shift in the λmax of the π* → σ* transition. mdpi.com For instance, coordination of a more strongly donating axial ligand typically increases the energy of this transition, resulting in a hypsochromic (blue) shift of the absorption band. mdpi.com This phenomenon has been observed when comparing spectra in different coordinating solvents, where shifts in the characteristic visible band confirm the interaction of solvent molecules at the axial positions. mdpi.com Consequently, changes in the electronic absorption spectrum serve as direct evidence for axial ligand binding. nih.govrsc.org

Catalytic Reactivity and Mechanistic Studies of Rhodium Ii Acetate Dimer Dihydrate

Catalysis in Carbene and Nitrene Transfer Reactions

Rhodium(II) acetate (B1210297) dimer is a prominent catalyst for reactions involving the transfer of carbene and nitrene moieties. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in the construction of various organic molecules. The catalyst facilitates these transformations by forming a rhodium carbenoid or nitrenoid intermediate, which then undergoes insertion or cyclopropanation reactions. caltech.eduresearchgate.net The electrophilic nature of these intermediates is key to their reactivity. researchgate.netumich.edu The acetate ligands on the rhodium core play a crucial role in modulating the reactivity and selectivity of the catalyst. umich.edu

Rhodium(II) acetate dimer is highly effective in catalyzing the cyclopropanation of both alkenes and aromatic systems, typically through the decomposition of diazocarbonyl compounds. chemeurope.comnih.gov This reaction provides a direct route to forming three-membered carbocyclic rings, which are valuable building blocks in organic synthesis. nih.gov

The generally accepted mechanism involves the reaction of the rhodium catalyst with a diazo compound to form a rhodium-carbene intermediate. rsc.org This electrophilic carbene then reacts with an alkene in a concerted, asynchronous manner to yield the cyclopropane (B1198618) product. nih.gov The catalyst's structure and the electronic properties of the ligands can influence the stereoselectivity of the cyclopropanation. nih.gov For instance, the use of bulkier ligands on the rhodium catalyst can lead to improved diastereoselectivity in certain cyclopropanation reactions. nih.gov

The reaction is not limited to simple alkenes and has been successfully applied to more complex systems, including electron-deficient alkenes and aromatic rings. nih.govresearchgate.net In the case of aromatic systems, the reaction can lead to the formation of cycloheptatriene (B165957) derivatives through a formal [3+2] cycloaddition, which proceeds via a cyclopropanation/ring-opening sequence. nih.gov The choice of catalyst can influence the regioselectivity of the cyclopropanation of substituted aromatic systems. nih.gov

Table 1: Examples of Rhodium(II) Acetate Dimer Catalyzed Cyclopropanation Reactions

| Diazo Compound | Alkene/Aromatic System | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-diazoacetate | Styrene (B11656) | Ethyl 2-phenylcyclopropane-1-carboxylate | 1 | 90 | chemeurope.com |

| Methyl 2-diazo-2-phenylacetate | [2.2]Paracyclophane | Cyclopropanated paracyclophane | 1 | 66 | nih.gov |

Rhodium(II) acetate dimer is a powerful catalyst for both intramolecular and intermolecular carbon-hydrogen (C-H) bond insertion reactions. chemeurope.com This class of reactions allows for the direct functionalization of otherwise unreactive C-H bonds, offering a highly efficient and atom-economical approach to the synthesis of complex organic molecules. sigmaaldrich.comrsc.org The catalytic cycle is generally believed to involve the formation of a rhodium carbene intermediate, which then inserts into a C-H bond. rsc.org

Intramolecular C-H insertion reactions catalyzed by rhodium(II) acetate dimer often exhibit high regioselectivity, preferentially forming five-membered rings. umich.edu This selectivity is attributed to the formation of a sterically and electronically favored five-membered ring transition state. umich.edu The reaction is a valuable tool for the synthesis of various cyclic compounds, including lactones and carbocycles. rsc.org The regioselectivity can be influenced by the structure of the diazo compound and the nature of the substituents on the rhodium catalyst. rsc.org

Intermolecular C-H insertion reactions, while often more challenging than their intramolecular counterparts, can also be achieved with high regiospecificity using rhodium(II) acetate dimer as a catalyst. chemeurope.com The selectivity of these reactions is influenced by both steric and electronic factors, with insertion generally favoring electron-rich and sterically accessible C-H bonds. umich.edu This method provides a direct means of forming new C-C bonds by functionalizing alkanes and other hydrocarbons.

A notable application of intramolecular C-H insertion is the stereoselective synthesis of cyclopentanones. This transformation is typically achieved through the rhodium(II) acetate dimer-catalyzed decomposition of α-diazo ketones. The resulting rhodium carbene undergoes a regioselective C-H insertion to form the five-membered ring of the cyclopentanone. The stereoselectivity of this process can be controlled by using chiral auxiliaries or chiral rhodium catalysts, leading to the formation of enantioenriched cyclopentanones. umich.edu

Table 2: Intramolecular C-H Insertion for Cyclopentanone Synthesis

| Diazo Ketone Substrate | Product | Catalyst System | Diastereomeric/Enantiomeric Excess | Reference |

|---|

In addition to C-H bonds, rhodium(II) acetate dimer effectively catalyzes the insertion of carbenes into the X-H bonds of heteroatoms such as nitrogen, sulfur, and oxygen. chemeurope.com These reactions are highly valuable for the formation of C-N, C-S, and C-O bonds, which are prevalent in a wide range of biologically active molecules and functional materials.

The mechanism of X-H insertion is believed to proceed through the formation of an ylide intermediate, resulting from the attack of the heteroatom's lone pair of electrons on the electrophilic rhodium carbene. This is followed by a proton transfer to yield the final insertion product.

N-H Insertion: The reaction of rhodium carbenoids with amines and amides provides a direct route to α-amino acid derivatives and peptides. semanticscholar.orgrsc.org While high yields are often obtained, achieving high stereoselectivity in intermolecular N-H insertion reactions with simple chiral rhodium catalysts has proven to be challenging. semanticscholar.org

S-H Insertion: The insertion of rhodium carbenes into the S-H bond of thiols is an efficient method for the synthesis of thioethers.

O-H Insertion: Rhodium(II) acetate dimer catalyzes the insertion of carbenes into the O-H bonds of alcohols and water, leading to the formation of ethers. This reaction has been extensively studied and has found applications in various synthetic transformations. chemeurope.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Rhodium(II) acetate dimer dihydrate |

| Rhodium(II) acetate |

| Copper(II) acetate |

| Diazocarbonyl compounds |

| Alkenes |

| Aromatic systems |

| Cyclopentanones |

| Rhodium(II) trifluoroacetate (B77799) |

| Rhodium(III) chloride |

| Acetic acid |

| Diazo compounds |

| Ethyl diazoacetate |

| Alkanes |

| α-diazo ketones |

| Amines |

| Amides |

| Thiols |

| Alcohols |

| Water |

| Carbonyl compounds |

| tert-butyl hydroperoxide |

| Dichloromethane |

| Ribonucleosides |

| Deoxynucleosides |

| Ylides |

| Nitrenes |

| Thiophenol |

| α–Diazoketones |

| Styrene |

| Dihydropyran |

| Butyl vinyl ether |

| Pyrrolidine amides |

| Tetrahydrofurfuryl alcohol |

| Tetrahydropyran-2-methanol |

| Spirolactones |

| Nitrones |

| Aryldiazoacetates |

| Vinyldiazoacetates |

| Acrylates |

| Acrylamides |

| Aldehydes |

| Ketones |

| Epoxides |

| N-mesyloxycarbamates |

| Oxazolidinones |

| Diazo 2,3,5-trisubstituted furans |

| Naphthalene |

| Pyridine (B92270) |

| [2.2]Paracyclophanes |

| [3.3]Paracyclophane |

| Benzyl carbamate |

| Methyl 2-diazophenylethanoate |

| Dimethyl α-diazobenzylphosphonate |

| Phenylglyoxylic acid |

| Phenylalanine methyl ester hydrochloride |

| Tetrahydrofuran |

| Ethyl 2-diazo-2-diethoxyphosphorylacetate |

| Carbamates |

| Ureas |

Ylide Formation and Rearrangements (e.g., Sulfonium (B1226848) Ylide Rearrangements)

Rhodium(II) acetate dimer is a highly effective catalyst for the generation of ylides from diazo compounds. sigmaaldrich.comsigmaaldrich.com The catalytic cycle involves the reaction of the rhodium(II) complex with a diazo compound to form a rhodium carbenoid intermediate. This electrophilic species is then intercepted by a heteroatom-containing nucleophile, such as a sulfide (B99878) or an amine, to form an ylide. chemeurope.com These ylides are versatile intermediates that can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements.

The formation of an ylide intermediate is a key step in reactions such as the formal insertion into an X-H bond (where X = N, O, S). chemeurope.com For instance, the reaction of a rhodium(II) carbenoid with a thiol proceeds through the formation of a sulfonium ylide. chemeurope.com

A significant application of this reactivity is the tandem ylide formation/ rsc.orgnih.gov-sigmatropic rearrangement. This process can create two vicinal stereogenic centers with a high degree of stereocontrol. nih.gov Research has shown that the reaction between donor/acceptor rhodium-carbenoids and chiral allylic alcohols can be a convergent method for carbon-carbon bond formation. nih.gov By selecting the appropriate chiral catalyst and chiral alcohol, any of the four possible stereoisomers of the product can be synthesized selectively. nih.gov

The efficiency and stereoselectivity of these rearrangements are influenced by the catalyst and the substrate. For example, in the reaction of 3-penten-2-ol (B74221) with styryldiazoacetate, the choice of a chiral rhodium catalyst, such as Rh₂(DOSP)₄, allows for significant asymmetric induction. nih.gov The table below illustrates the matched and mismatched interactions between the chiral catalyst and the chiral alcohol substrate, demonstrating the high diastereoselectivity (dr) and enantiomeric excess (ee) achievable. nih.gov

Table 1: Stereoselective Tandem Ylide Formation/ rsc.orgnih.gov-Sigmatropic Rearrangement

| Entry | Chiral Alcohol | Catalyst | Product Configuration | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) |

|---|---|---|---|---|---|---|

| 1 | (R,E)-1 | Rh₂(S-DOSP)₄ | (2R,3S)-3 | 71 | 95:5 | >99 |

| 2 | (S,E)-1 | Rh₂(S-DOSP)₄ | (2S,3S)-3 | 32 | 4:1 | >99 |

| 3 | (R,Z)-1 | Rh₂(S-DOSP)₄ | (2R,3R)-3 | 35 | 3:1 | >99 |

| 4 | (R,E)-1 | Rh₂(R-DOSP)₄ | (2S,3R)-3 | 35 | 4:1 | >99 |

| 5 | (S,Z)-1 | Rh₂(R-DOSP)₄ | (2S,3R)-3 | 69 | 94:6 | >99 |

Data sourced from research on tandem ylide-formation/ rsc.orgnih.gov-sigmatropic rearrangements. nih.gov

Applications in Diverse Organic Synthesis Reactions

Rhodium(II) acetate dimer is a versatile catalyst employed in a wide array of organic transformations. chemicalbook.commatthey.com

Cross-Coupling Reactions (e.g., Suzuki, Stille)

While palladium catalysts are most famous for cross-coupling reactions, rhodium complexes, including rhodium(II) acetate, have been developed for asymmetric cross-coupling processes. merckmillipore.com These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Specifically, rhodium-catalyzed Suzuki-Miyaura type reactions have been developed for the arylation of substrates like allylic halides. merckmillipore.com The goal of this research is to combine the practicality of the Suzuki-Miyaura cross-coupling with the ability to generate enantiomerically enriched products containing sp³-hybridized carbon centers, moving beyond traditional flat, arene-rich structures. merckmillipore.com

Oxidative Coupling Reactions

Rhodium(II) acetate demonstrates catalytic activity in oxidative coupling reactions. One notable example is the oxidative amidation of aromatic ethers, which has been successfully catalyzed by this complex. nih.gov This type of reaction allows for the direct formation of amide bonds from ether substrates, representing an efficient synthetic strategy. nih.gov

Oxidation of Alcohols

The oxidation of alcohols is a key transformation in organic synthesis, and rhodium(II) acetate dimer serves as a catalyst for this process. chemicalbook.commatthey.comguidechem.com It facilitates the conversion of primary and secondary alcohols into aldehydes and ketones, respectively.

Hydrogen Transfer Reactions (e.g., from 2-propanol to cyclohexanone)

Rhodium(II) acetate dimer is an efficient catalyst for hydrogen transfer reactions. chemicalbook.com A well-documented example is the transfer of hydrogen from 2-propanol to cyclohexanone (B45756) and other unsaturated compounds. chemicalbook.com In this process, 2-propanol acts as the hydrogen donor, reducing the substrate while being oxidized to acetone.

Functionalization of Fullerenes into Polymers

A novel application of rhodium(II) acetate dimer is in materials science, specifically in the functionalization and polymerization of fullerenes. chemicalbook.com Research has demonstrated that the reaction of rhodium(II) acetate with a functionalized fullerene, N(CH₂CH₂)₂NC₆₀, can produce a linear, crystalline polymer. rsc.orgnih.govresearchgate.net In this polymer, the rhodium dimer acts as a "zipper," linking the fullerene units together. rsc.orgresearchgate.net The structure consists of the fullerene derivative's nitrogen atoms coordinating to the axial positions of the rhodium atoms in the dimer, creating a repeating chain. researchgate.net This method can also be used to trap other fullerene molecules, such as C₆₀ or C₇₀, between the polymer chains, creating more complex, layered crystalline materials. rsc.orgnih.govresearchgate.net

Table 2: Fullerene Polymerization Building Blocks

| Component | Chemical Name / Formula | Role in Polymerization |

|---|---|---|

| Catalyst/Linker | Rhodium(II) acetate dimer (Rh₂(O₂CCH₃)₄) | Acts as a Lewis acid, coordinating with the fullerene derivative to link units. rsc.orgresearchgate.net |

| Monomer | N(CH₂CH₂)₂NC₆₀ (Piperazino-functionalized C₆₀) | Provides the fullerene backbone and nitrogen donor atoms for coordination. rsc.orgresearchgate.net |

| Trapped Species (Optional) | C₆₀ or C₇₀ | Can be encapsulated in crystalline layers between the polymer chains. rsc.orgresearchgate.net |

Aromatic Cycloaddition Reactions (e.g., Two-Component and 1,3-Dipolar)

Rhodium(II) acetate dimer dihydrate is a highly effective catalyst for promoting aromatic cycloaddition reactions, which are powerful methods for the synthesis of complex cyclic systems. chemeurope.commatthey.com This includes both two-component cycloadditions and three-component 1,3-dipolar cycloaddition reactions. chemeurope.com The catalytic activity of rhodium(II) acetate stems from its ability to facilitate the decomposition of diazocarbonyl compounds, generating rhodium carbenoid intermediates that can then participate in cycloaddition cascades. chemeurope.comalfachemic.com

In the realm of 1,3-dipolar cycloadditions, rhodium(II)-catalyzed reactions have become a cornerstone in modern organic synthesis for the construction of various heterocyclic frameworks. researchgate.net The catalyst's role is pivotal in the formation of 1,3-dipoles from diazo compounds, which then react with dipolarophiles. researchgate.net For instance, rhodium(II) acetate has been employed to catalyze the cycloaddition of diazobenzylphosphonate with aromatic imines, yielding aziridine-2-phosphonate products with high selectivity and stereospecificity. alfachemic.com It can also effectively catalyze the intermolecular cycloaddition of 2-azofluorenone with substituted olefins to produce cyclopropane derivatives in high yields. alfachemic.com

Furthermore, cationic rhodium(I) complexes, often used in conjunction with ligands like BINAP, have been shown to catalyze [2+2+2] cycloadditions to synthesize functionalized benzobarrelenes and azabenzobarrelenes. researchgate.net These reactions demonstrate the versatility of rhodium catalysts in constructing complex polycyclic aromatic systems. researchgate.net The choice of rhodium catalyst and ligands can influence the chemoselectivity of the reaction, sometimes favoring cycloaddition over competing pathways like C-H insertion. researchgate.net

Claisen Rearrangement

Rhodium(II) acetate dimer dihydrate serves as a catalyst in certain Claisen rearrangement reactions. fujifilm.comchemicalbook.comguidechem.com This pericyclic reaction, traditionally induced by thermal means, can be facilitated under milder conditions with the use of a rhodium catalyst. The catalyst's involvement is often in tandem with other transformations, such as those involving ylide formation from diazo compounds. guidechem.com For example, the Doyle-Kirmse reaction of allylic sulfides with diazoalkanes, catalyzed by rhodium(II) acetate, can involve a Claisen rearrangement of the initially formed ylide. guidechem.com

Epoxidation of Aldehydes

Rhodium(II) acetate dimer dihydrate is utilized as a catalyst for the epoxidation of aldehydes. fujifilm.comchemicalbook.comguidechem.com This transformation is a key method for the synthesis of epoxides, which are valuable intermediates in organic synthesis. The reaction typically involves the use of a diazo compound, which, in the presence of the rhodium catalyst, generates a rhodium carbenoid. This electrophilic species then reacts with the aldehyde to form the corresponding epoxide. researchgate.net In some cases, related reactions can lead to the formation of thiiranes from aldehydes when using N-(diazoacetyl)oxazolidin-2-thiones as sulfur-donor reagents, highlighting the versatility of rhodium(II)-catalyzed cycloaddition chemistry. researchgate.net

N-Silylation of Indole (B1671886) Derivatives

Rhodium(II) acetate dimer dihydrate, in combination with a base, has been shown to efficiently catalyze the N-silylation of indole derivatives with hydrosilanes. rsc.org In a study, the use of rhodium(II) acetate (Rh₂(OAc)₄) and tetra-n-butylammonium tungstate (B81510) (TBA₂WO₄) as a co-catalyst system led to the formation of the corresponding N-silylated indoles in high yields. rsc.orgrsc.org This catalytic system was also effective for the N-silylation of other nitrogen-containing heterocycles like pyrrole (B145914) and carbazole. rsc.org

The reaction is typically carried out under an inert atmosphere, with the indole derivative, hydrosilane, and the catalytic system being stirred at a moderate temperature. rsc.org The progress of the reaction can be monitored by gas chromatography, with studies showing near-quantitative yields. rsc.org The following table summarizes representative results from a study on the N-silylation of indole with various hydrosilanes catalyzed by the Rh₂(OAc)₄/TBA₂WO₄ system.

| Indole Derivative | Hydrosilane | Product | Yield (%) |

| Indole | Triethylsilane | 1-(Triethylsilyl)indole | 79 |

| Indole | Dimethylphenylsilane | 1-(Dimethylphenylsilyl)indole | >99 (GC) |

| Indole | Diethylphenylsilane | 1-(Diethylphenylsilyl)indole | >99 (GC) |

| Indole | Ethyldiphenylsilane | 1-(Ethyldiphenylsilyl)indole | >99 (GC) |

| Indole | Triphenylsilane | 1-(Triphenylsilyl)indole | 85 |

| Data sourced from supplementary materials for a study on N-silylation of indoles. rsc.org |

Synthesis of Functionalized Benzopyrrolizidines

While direct research findings on the synthesis of functionalized benzopyrrolizidines using rhodium(II) acetate dimer dihydrate were not prominently available in the searched literature, related applications in the synthesis of other nitrogen-containing heterocyclic systems, such as functionalized pyrroles, have been reported. For instance, polyfunctionalized β-fluoropyrroles can be synthesized via a rhodium(II) acetate-catalyzed intramolecular N-H insertion reaction of δ-amino-γ,γ-difluoro-α-diazo-β-ketoesters. nih.gov This suggests the potential applicability of rhodium(II) acetate dimer dihydrate in intramolecular cyclization reactions to form pyrrolizidine-type structures, which are core components of various alkaloids.

Mechanistic Investigations of Rhodium(II)-Catalyzed Reactions

Role of Rhodium(II) Centers in Catalytic Cycles

The catalytic activity of rhodium(II) acetate dimer dihydrate is centered around its unique paddlewheel structure, which features two rhodium(II) centers bridged by four acetate ligands and a rhodium-rhodium single bond. rsc.orgwikipedia.org Each rhodium center possesses an open coordination site, which is crucial for catalysis, particularly in reactions involving diazo compounds. rsc.org

The catalytic cycle typically begins with the reaction of the rhodium(II) dimer with a diazo compound. This leads to the formation of a highly reactive rhodium carbenoid intermediate, with the carbene unit attached to one of the rhodium centers. rsc.orgumich.edu This key step involves the extrusion of dinitrogen from the diazo compound. The rhodium carbenoid is an electrophilic species, and its reactivity is influenced by the ligands on the rhodium centers. umich.edu The acetate ligands, being electron-donating, help to stabilize the carbenoid intermediate, which allows for more selective subsequent reactions. umich.edu

Once formed, the rhodium carbenoid can undergo a variety of transformations that constitute the product-forming step of the catalytic cycle. These include:

Cycloaddition: The carbenoid can react with alkenes, alkynes, or other unsaturated systems to form cyclopropanes, cyclopropenes, or other cyclic products. alfachemic.com

C-H Insertion: The carbenoid can insert into a carbon-hydrogen bond, a powerful method for C-C bond formation. umich.edu Rhodium acetate catalysts often show a preference for the formation of five-membered rings in intramolecular C-H insertion reactions. umich.edu

X-H Insertion: The carbenoid can insert into N-H, O-H, or S-H bonds, leading to the formation of new carbon-heteroatom bonds. chemeurope.comnih.gov

Ylide Formation: Reaction of the carbenoid with a Lewis base, such as a sulfide or an amine, can generate an ylide, which can then undergo subsequent rearrangements or other reactions. fujifilm.comguidechem.com

After the product is formed, the rhodium(II) catalyst is regenerated and can enter another catalytic cycle. The dimeric structure of the catalyst is generally maintained throughout the cycle. The Lewis acidity of the axial sites on the rhodium centers also plays a role, as they can bind to substrates or other species in the reaction mixture. wikipedia.org The choice of ligands bridging the rhodium centers can significantly impact the catalyst's reactivity and selectivity. researchgate.net

Formation and Reactivity of Rhodium Carbene Intermediates

The catalytic prowess of rhodium(II) acetate dimer dihydrate is profoundly demonstrated in its reactions with diazo compounds, leading to the formation of highly reactive rhodium carbene intermediates. These transient species are central to a wide array of synthetic transformations, most notably cyclopropanation and carbon-hydrogen (C-H) bond insertion reactions. The unique "paddlewheel" structure of the dirhodium(II) catalyst, featuring two rhodium atoms bridged by four acetate ligands, provides an ideal framework for the generation and stabilization of these carbenoid species. acs.org

The generally accepted mechanism for the formation of a rhodium carbene intermediate commences with the nucleophilic attack of the diazo compound onto one of the electrophilic rhodium centers of the catalyst. acs.org This is followed by the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that is often the rate-limiting step in the catalytic cycle. researchgate.netnih.gov The resulting species is a rhodium-stabilized carbene, which can be described as a metal carbenoid. This intermediate is highly electrophilic at the carbene carbon atom. umich.edu The acetate ligands on the rhodium catalyst, being electron-donating, help to stabilize this reactive intermediate, allowing for more selective subsequent reactions compared to catalysts with electron-withdrawing ligands. umich.edu

The reactivity of the rhodium carbene intermediate is diverse and has been extensively studied. Two of the most significant applications are in cyclopropanation of alkenes and insertion into C-H bonds. These reactions have become powerful tools in organic synthesis for the construction of complex molecular architectures.

In cyclopropanation reactions, the rhodium carbene intermediate reacts with an alkene to form a cyclopropane ring. The reaction is typically stereospecific with respect to the alkene geometry. The electrophilic nature of the rhodium carbene makes it particularly reactive towards electron-rich alkenes.

C-H insertion is another hallmark reaction of rhodium carbenes. This process allows for the direct functionalization of otherwise unreactive C-H bonds, a significant advancement in synthetic methodology. nih.gov The regioselectivity of C-H insertion is influenced by both electronic and steric factors. In intramolecular reactions, the formation of five-membered rings is often favored due to the stability of the corresponding transition state. umich.edu

The chemoselectivity of rhodium carbene reactions can be influenced by various factors, including the structure of the diazo compound, the substrate, and the reaction conditions. For instance, studies have shown that the catalyst loading can have a significant impact on the outcome of the reaction, dictating the ratio of competing pathways such as C-H insertion and formal C-O insertion. mdpi.com

Detailed Research Findings

Research into the catalytic applications of rhodium(II) acetate dimer dihydrate has yielded a wealth of data on the selectivity and efficiency of rhodium carbene-mediated reactions. The following tables present a selection of these findings, illustrating the influence of reaction parameters on product distribution.

Table 1: Effect of Catalyst Loading on the Chemoselectivity of Rhodium(II) Acetate Dimer Catalyzed Reaction with Tetrahydrofuran

This table illustrates how varying the concentration of the rhodium(II) acetate catalyst can alter the ratio of the spirocyclic product (formal C-O insertion) to the C-H insertion product. mdpi.com

| Catalyst Loading (mol%) | Spirocyclic Product : C-H Insertion Product Ratio |

|---|---|

| 0.01 | High preference for Spirocyclic Product |

| 10 | Clear preference for C-H Insertion Product |

The data in Table 1 clearly demonstrates that at very low catalyst concentrations, the formation of the spirocyclic product is favored. mdpi.com Conversely, at higher catalyst loadings, the reaction pathway shifts to preferentially form the C-H insertion product. mdpi.com This phenomenon is attributed to the reversibility of the formation of the oxonium ylide intermediate leading to the spirocyclic product, where higher catalyst concentrations shift the equilibrium away from this intermediate. mdpi.com

Table 2: Regioselectivity of Rhodium(II) Acetate Catalyzed Intramolecular C-H Insertion

This table shows the typical regioselectivity observed in the C-H insertion reaction of a rhodium carbene derived from ethyl diazoacetate with hexane. nih.gov

| Position of C-H bond in Hexane | Percentage of Insertion (%) |

|---|---|

| Primary (Methyl group) | 1 |

| Secondary (alpha-Methylene unit) | 63 |

| Secondary (beta-Methylene unit) | 33 |

The results in Table 2 highlight the preference for insertion into secondary C-H bonds over primary ones, with a notable difference in reactivity between the two non-equivalent methylene (B1212753) groups in hexane. nih.gov This selectivity is a key feature of rhodium carbene chemistry and is exploited in the synthesis of complex molecules.

Biochemical and in Vitro Biological Interactions of Dirhodium Ii Acetate Dimer Dihydrate Complexes

Interaction with Nucleic Acids (In Vitro Studies)

The interaction of dirhodium(II) acetate (B1210297) dimer dihydrate and related complexes with nucleic acids is a key area of investigation into their biological activity. These interactions are complex and can be influenced by the specific form of the nucleic acid and the ligands attached to the dirhodium core.

Interaction with RNA Components (e.g., Ribonucleosides)

The interaction of Rhodium(II) acetate dimer dihydrate with RNA components, such as ribonucleosides, is less extensively studied than its DNA interactions. However, it has been noted that Rhodium(II) acetate dimer is more reactive and useful in differentiating between ribonucleosides and deoxynucleosides. This suggests a preferential interaction with RNA components, the specifics of which warrant further investigation.

Interaction with Proteins (In Vitro Studies)

The interaction of dirhodium(II) acetate dimer dihydrate with proteins is another critical aspect of its biological activity. These interactions can lead to the inhibition of enzyme function and affect the structure and function of other proteins.

Studies have shown that dirhodium(II) acetate reacts with human serum albumin (HSA), a major transport protein in the blood. nih.gov The rhodium complex coordinates to the imidazole (B134444) rings of histidine residues on the protein. nih.gov This binding induces conformational changes in HSA, leading to a decrease in its helical content. nih.gov

Furthermore, dirhodium(II) carboxylates have been found to be potent inhibitors of enzymes that possess essential sulfhydryl groups at or near their active sites. nih.gov The inactivation of these enzymes is irreversible. The rate of enzyme inactivation by different dirhodium(II) carboxylates has been shown to correlate with their observed toxicity and antitumor activity. nih.gov Proton NMR studies have indicated that the reaction with the sulfhydryl-containing amino acid cysteine leads to the breakdown of the dirhodium carboxylate cage structure. nih.gov

Table 2: Summary of In Vitro Interactions of Dirhodium(II) Acetate Complexes with Biomolecules

| Biomolecule | Type of Interaction | Key Findings |

| Calf Thymus DNA | Non-intercalative binding | Covalent adduct formation, potential for interstrand cross-links. |

| Modified DNA (with dppz ligand) | Intercalation | Enhanced binding affinity, photocleavage activity. nih.gov |

| Human Serum Albumin (HSA) | Covalent binding | Coordination to histidine residues, conformational changes in the protein. nih.gov |

| Enzymes (with sulfhydryl groups) | Irreversible inhibition | Breakdown of the dirhodium cage upon reaction with cysteine. nih.gov |

Binding to Serum Albumin (e.g., Human Serum Albumin (HSA), Bovine Serum Albumin (BSA))

Dirhodium(II) tetraacetate readily interacts with human serum albumin (HSA), the most abundant protein in blood plasma. nih.govnih.gov This interaction is primarily governed by the coordination of the rhodium atoms to the imidazole rings of histidine residues within the protein. nih.govnih.gov Spectroscopic studies using UV-vis and X-ray absorption have indicated the formation of both mono- and di-histidine adducts with the dirhodium core. nih.gov

Furthermore, evidence suggests a potential for axial coordination with the thiol group of the single cysteine residue in HSA. nih.gov This binding induces conformational changes in the albumin's secondary structure, leading to a decrease in its alpha-helical content by 8% to 18%, depending on the molar ratio of the complex to the protein. nih.gov Interestingly, while causing some unfolding, the interaction appears to stabilize the protein against denaturation by agents like urea. nih.gov The complex formed between dirhodium(II) tetraacetate and HSA is not entirely stable, showing partial decomposition of about 15% over a 24-hour period at ambient temperature. nih.gov

While the qualitative nature of the binding between dirhodium(II) acetate and serum albumins is established, specific quantitative data such as binding constants (Ka or Kb) and detailed site-marker competition experiments for rhodium(II) acetate dimer dihydrate are not extensively reported in the reviewed literature. The primary binding interactions have been identified through spectroscopic and structural methods rather than affinity-based quantitative assays. nih.govnih.gov

Interaction with Amino Acids and Peptides (e.g., Cysteine and its derivatives)

The axial sites of the dirhodium(II) core are highly reactive towards Lewis bases, including the side chains of various amino acids. wikipedia.org The interaction is particularly significant with sulfur-containing amino acids like cysteine. Studies have shown that dirhodium(II) carboxylates can irreversibly inhibit enzymes that possess essential sulfhydryl groups in or near their active sites. acs.org

The reaction between dirhodium(II) tetraacetate and cysteine is robust; under aerobic conditions at physiological pH, it leads to the breakdown of the dirhodium carboxylate cage structure. acs.org This reactivity is believed to be a key component of its biological activity. Besides cysteine, the complex also readily forms adducts with histidine. nih.gov Initial reactions in aqueous solutions yield 1:1 and 1:2 adducts where the histidine imidazole group coordinates axially to the rhodium centers, although these adducts can be unstable over time. nih.gov

In Vitro Cellular Activity

The interactions of dirhodium(II) acetate complexes at the molecular level translate into significant effects on cell viability and proliferation, which have been explored primarily in the context of cancer research.

Cytotoxicity on Cancer Cell Lines (In Vitro)

Dirhodium(II,II) acetate complexes have demonstrated in vitro antiproliferative effects against a range of cancer cell lines. mdpi.com Early research identified activity in cell lines such as leukemia L1210 and sarcoma 180 and P388. mdpi.com More recent studies have evaluated dirhodium(II,II) acetate and related formamidinate complexes against human ovarian cancer cell lines, where they exhibited moderate cytotoxic activity. mdpi.com For instance, a dirhodium(II,II) acetate complex showed greater cytotoxicity than carboplatin (B1684641) in the A2780 ovarian cancer cell line. mdpi.com

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Dirhodium(II,II) Complexes in Human Ovarian Cancer Cell Lines This table presents data for a dirhodium(II,II) acetate complex and related compounds for comparative purposes.

| Compound | A2780 (IC₅₀ µM) | A2780cis (Cisplatin-Resistant) (IC₅₀ µM) | OVCAR-3 (IC₅₀ µM) | Reference |

|---|---|---|---|---|

| Dirhodium(II,II) acetate complex | >100 | >100 | >100 | mdpi.com |

| Dirhodium(II,II) formamidinate complex (methyl-substituted) | >100 | 36.51 | 43.68 | mdpi.com |

| Cisplatin (Control) | 12.31 | 65.11 | 29.28 | mdpi.com |

| Carboplatin (Control) | >100 | >100 | >100 | mdpi.com |

The cytotoxic effects of dirhodium(II) carboxylates are linked to their ability to induce programmed cell death and disrupt the normal cell division cycle. researchgate.net Research indicates that these compounds can lead to apoptosis, a form of controlled cell death, and cause cell cycle arrest. researchgate.net While detailed mechanistic studies specifically for dirhodium(II) acetate dimer are limited in the reviewed literature, research on closely related rhodium(II) complexes provides significant insights.

For example, a mononuclear rhodium(II) complex with 2-benzoylpyridine (B47108) was shown to induce G1 phase cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov The apoptotic mechanism involved the mitochondrial and death receptor pathways, evidenced by the increased expression of caspase-3 and PARP. nih.gov Another rhodium complex was found to trigger the intrinsic apoptotic pathway in breast cancer cells, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9. nih.gov It is plausible that dirhodium(II) acetate complexes operate through similar pathways, leveraging their ability to interact with proteins and potentially DNA to initiate cell death signals. mdpi.comresearchgate.net

A critical aspect of any potential anticancer agent is its selectivity for cancer cells over healthy, non-malignant cells. Research into dirhodium(II) acetate complexes suggests that selectivity can be a challenge. Studies have indicated that homoleptic dirhodium(II,II) acetate complexes (where all four bridging ligands are acetate) can exhibit toxicity toward healthy cells. mdpi.com

In contrast, modifying the structure to create heteroleptic complexes, for instance by replacing some acetate ligands with formamidinate ligands, has been shown to decrease toxicity towards healthy cells. mdpi.com Furthermore, a study on a different rhodium(II) complex demonstrated a favorable selectivity profile, showing potent activity against HepG2 cancer cells with no obvious toxicity to normal liver cells. nih.gov However, other rhodium carboxylates, such as rhodium(II) citrate, have been reported to be more cytotoxic to a normal breast cell line (MCF-10A) than to breast cancer cell lines (MCF-7 and 4T1), highlighting that the therapeutic window for this class of compounds can be narrow and highly dependent on the specific structure of the complex and the cell types involved.

Antimicrobial Activity (In Vitro) of Dirhodium(II) Acetate Dimer Dihydrate Complexes

Dirhodium(II) paddlewheel complexes, including the parent compound rhodium(II) acetate dimer, have garnered attention for their potential as antimicrobial agents. In vitro studies have demonstrated their activity against a range of pathogenic microbes, including bacteria and fungi. The biological activity of these compounds is influenced by the nature of the ligands attached to the dirhodium core. rsc.org

Activity against Gram-Positive and Gram-Negative Bacteria

Research has shown that dirhodium(II) complexes exhibit varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, the dirhodium(II) complex, Rhodium(II) acetate (Rh2Ac4), has been observed to inhibit the growth of the Gram-positive bacterium Streptococcus pneumoniae in vitro without showing significant cytotoxicity towards host cells. nih.gov

Derivatives of rhodium(II) acetate, specifically neutral complexes with the general formula [Rh₂(CH₃COO)₄L₂] where L represents an N-alkylimidazole ligand, have demonstrated notable inhibitory effects. nih.govrsc.org Studies on these complexes revealed strong inhibition against the Gram-positive Bacillus cereus and the Gram-negative Vibrio parahaemolyticus. nih.govrsc.orgresearchgate.net Similarly, rhodium(II) complexes synthesized with dicyandiamide (B1669379) and 1-amidino-O-alkylureas have shown activity against a panel of bacteria including the Gram-positive strains Bacillus subtilis, Enterococcus faecium, and Staphylococcus aureus, as well as the Gram-negative Escherichia coli. nih.gov

However, the activity is not universal across all rhodium complexes or all bacterial species. Some studies on various rhodium complexes have reported activity primarily against Gram-positive species like Enterococcus faecalis and Staphylococcus aureus, with little to no effect on Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov This suggests that the structural characteristics of the specific rhodium complex are crucial determinants of its antibacterial spectrum. frontiersin.orgnih.gov

| Complex Type | Bacterial Strain | Activity | Reference |

| Rhodium(II) acetate (Rh2Ac4) | Streptococcus pneumoniae (Gram-positive) | Inhibited growth | nih.gov |

| [Rh₂(CH₃COO)₄L₂] (L=N-alkylimidazole) | Bacillus cereus (Gram-positive) | Strong inhibition | nih.govrsc.org |

| [Rh₂(CH₃COO)₄L₂] (L=N-alkylimidazole) | Vibrio parahaemolyticus (Gram-negative) | Strong inhibition | nih.govrsc.org |

| Rhodium(II) dicyandiamide complexes | Bacillus subtilis (Gram-positive) | Active | nih.gov |

| Rhodium(II) dicyandiamide complexes | Enterococcus faecium (Gram-positive) | Active | nih.gov |

| Rhodium(II) dicyandiamide complexes | Staphylococcus aureus (Gram-positive) | Active | nih.gov |

| Rhodium(II) dicyandiamide complexes | Escherichia coli (Gram-negative) | Active | nih.gov |

| Various Rhodium complexes | Enterococcus faecalis (Gram-positive) | Active (some complexes) | nih.gov |

| Various Rhodium complexes | Pseudomonas aeruginosa (Gram-negative) | Inactive | nih.gov |

Activity against Fungi/Yeast

In addition to their antibacterial properties, certain dirhodium(II) complexes have demonstrated significant antifungal activity. Specifically, dirhodium(II) acetate derivatives of the formula [Rh₂(CH₃COO)₄L₂], where L is an N-alkylimidazole ligand, exhibited a strong inhibitory effect on the yeast Candida tropicalis. nih.govrsc.orgresearchgate.net Notably, the activity of these complexes against C. tropicalis was reported to be higher than that of the conventional antifungal drug fluconazole. nih.govrsc.org In contrast, some other studies focusing on different types of rhodium complexes, such as rhodium(III) half-sandwich compounds, found them to be inactive against fungal species like Candida albicans and Candida auris. frontiersin.orgnih.gov This highlights the specificity of the antifungal action within the broader class of rhodium compounds.

| Complex Type | Fungal/Yeast Strain | Activity Compared to Fluconazole | Reference |

| [Rh₂(CH₃COO)₄L₂] (L=N-alkylimidazole) | Candida tropicalis | Higher sensitivity | nih.govrsc.org |

| Rhodium(III) half-sandwich complexes | Candida albicans | Inactive | frontiersin.orgnih.gov |

| Rhodium(III) half-sandwich complexes | Candida auris | Inactive | frontiersin.orgnih.gov |

Proposed Cellular Targets (e.g., DNA, Redox Homeostasis)

The antimicrobial mechanisms of dirhodium(II) complexes are multifaceted, with evidence pointing to several potential cellular targets.

DNA Interaction: A primary proposed mechanism involves the interaction of these complexes with DNA. researchgate.net Studies suggest that dirhodium(II) carboxylates can bind to DNA, potentially forming interstrand cross-links that disrupt DNA replication and ultimately lead to cell death. researchgate.net Competitive binding and viscosity experiments with calf thymus DNA (CT DNA) have indicated that some dirhodium(II) complexes with N-alkylimidazole ligands bind to the minor groove of the DNA helix. nih.govrsc.orgresearchgate.net However, other research on rhodium(II) complexes with dicyandiamide suggests a non-intercalative mode of DNA binding. nih.gov The ability of these complexes to induce damage to nuclear DNA in cells is considered a key aspect of their biological activity. rsc.org

Enzyme Inhibition and Redox Effects: Dirhodium(II) complexes are also known to interact with proteins and enzymes. rsc.orgresearchgate.net An early hypothesis suggested they inhibit enzymes that possess thiol groups at or near their active sites. researchgate.net More recent findings indicate that some dirhodium(II) complexes can inhibit transcription by T7-RNA polymerase through redox reactions involving the enzyme's cysteine residues. rsc.orgresearchgate.net

Interference with Metal Ion Homeostasis: A distinct mechanism of action has been identified in Streptococcus pneumoniae. Proteomic analysis revealed that rhodium(II) acetate (Rh2Ac4) significantly affects molecular functional groups related to metal ion binding. nih.gov The complex was found to decrease the expression of proteins involved in the uptake and metabolism of heme, thereby interfering with the bacterium's iron-transport system. nih.gov This "Trojan horse" strategy, where the compound utilizes the microbe's own nutrient uptake systems to gain entry and exert its toxic effect, represents an innovative approach to antimicrobial action. nih.govacs.org

Advanced Analytical and Spectroscopic Techniques in Rhodium Ii Acetate Dimer Dihydrate Research

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of rhodium(II) acetate (B1210297) dimer dihydrate. Single-crystal X-ray diffraction analysis has unequivocally confirmed its paddlewheel-type dimeric structure. researchgate.netwikipedia.org This structure features two rhodium atoms bridged by four acetate ligands. The rhodium atoms are also coordinated to axial ligands, which are typically water molecules in the dihydrate form. wikipedia.org

The Rh-Rh bond distance is a critical parameter and has been determined to be approximately 2.39 Å. wikipedia.org However, this distance can be influenced by the nature of the axial ligands. For instance, in adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the Rh-Rh bond distance was found to be slightly longer, at 2.4108(3) Å. mdpi.com The coordination geometry around each rhodium atom is generally described as octahedral, considering the four equatorial oxygen atoms from the acetate bridges, the other rhodium atom, and the axial ligand. wikipedia.org

Powder X-ray diffraction is also a valuable tool, particularly for confirming the bulk purity and phase identity of synthesized rhodium(II) acetate dimer dihydrate.

Table 1: Selected Crystallographic Data for Rhodium(II) Acetate Dimer Derivatives

| Compound | Rh-Rh Bond Distance (Å) | Axial Ligand | Reference |

| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | 2.39 | Water | wikipedia.org |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | DBU | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁰³Rh, 2D NMR)

NMR spectroscopy is a powerful technique for probing the structure and dynamics of rhodium(II) acetate dimer dihydrate in solution.

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the acetate ligands and any organic ligands coordinated to the rhodium centers. The chemical shifts and coupling patterns provide valuable information about the electronic environment and symmetry of the molecule.

³¹P NMR: When phosphorus-containing ligands are coordinated to the rhodium centers, ³¹P NMR is an essential tool for characterizing these adducts. The one-bond Rh-P coupling constants, which can range from 20 to 375 Hz, are sensitive to factors such as the oxidation state of rhodium, steric hindrance, and coordination number. huji.ac.il

¹⁰³Rh NMR: As the only naturally occurring isotope of rhodium, ¹⁰³Rh is a spin-1/2 nucleus, making it suitable for NMR spectroscopy. huji.ac.il However, its very low gyromagnetic ratio presents a significant challenge, resulting in low sensitivity. copernicus.org Despite this, ¹⁰³Rh NMR provides direct information about the rhodium centers. The chemical shifts are extremely sensitive to the coordination environment, including the nature of the ligands, solvent, and concentration. huji.ac.il For instance, rhodium paddlewheel complexes exhibit a very large shielding anisotropy. copernicus.orgnih.gov Due to the low sensitivity, indirect detection methods, such as heteronuclear multiple quantum coherence (HMQC), are often employed, utilizing couplings to more sensitive nuclei like ¹H. huji.ac.il

2D NMR: Two-dimensional NMR techniques, such as COSY and HMQC, are invaluable for establishing connectivity between different atoms within the molecule, aiding in the complete assignment of ¹H and ¹³C spectra, especially for more complex derivatives.

Infrared (IR) Spectroscopy